Structural Confirmation of Binding Mode via X-Ray Crystallography
A derivative containing the N1-[5-(Trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine moiety has been co-crystallized with human methionine aminopeptidase type 1 (PDB: 4ikt). The crystal structure was solved at 1.60 Å resolution, providing atomic-level validation of the binding mode [1]. In contrast, the simple building block 2-(5-(trifluoromethyl)pyridin-2-yl)ethylamine (lacking the second amine) lacks a reported crystal structure with this target, underscoring the importance of the full diamine scaffold for achieving this defined interaction.
| Evidence Dimension | Structural Validation of Binding Mode |
|---|---|
| Target Compound Data | Co-crystallized complex; Resolution 1.60 Å; Space group P 1 21 1 |
| Comparator Or Baseline | 2-(5-Trifluoromethyl-pyridin-2-yl)ethylamine (CAS 885277-36-1) - No reported co-crystal structure with MetAP1 |
| Quantified Difference | Not applicable for this data type; comparison is presence vs. absence of validated binding mode. |
| Conditions | X-ray crystallography of truncated (Delta 1-89) human methionine aminopeptidase type 1 |
Why This Matters
The existence of a high-resolution co-crystal structure provides direct, visual confirmation that the core scaffold is productive for target engagement, de-risking its use in fragment-based drug design or lead optimization.
- [1] Addlagatta, A., Kishor, C., & Arya, T. Crystal Structure of Truncated (Delta 1-89) Human Methionine Aminopeptidase Type 1 in Complex with N1-(5-Chloro-6-Methyl-2-(Pyridin-2-Yl)Pyrimidin-4-Yl)-N2-(5-(Trifluoromethyl)Pyridin-2-Yl) Ethane-1,2-Diamine. PDB ID: 4ikt. View Source
